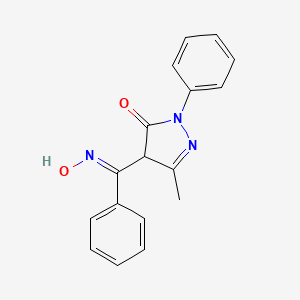
2-(Aminomethyl)-3-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “2-(Aminomethyl)-3-methoxynaphthalene” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “2-(Aminomethyl)” part suggests the presence of an aminomethyl group (−CH2−NH2) at the 2nd position of the naphthalene structure . The “3-methoxy” part indicates a methoxy group (−O−CH3) at the 3rd position .
Molecular Structure Analysis
The molecular structure would likely consist of a naphthalene core with an aminomethyl group attached at one position and a methoxy group at another .Chemical Reactions Analysis
The reactivity of this compound could potentially be influenced by the electron-donating aminomethyl and methoxy groups, which could activate the naphthalene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aminomethyl and methoxy groups could increase its polarity compared to naphthalene, potentially affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
"2-(Aminomethyl)-3-methoxynaphthalene" and its derivatives have been explored for their roles in catalysis and as intermediates in organic synthesis. For example, the selectivity engineering of solid base catalyzed O-methylation of 2-naphthol with dimethyl carbonate to produce 2-methoxynaphthalene showcases the importance of these compounds in the production of important intermediates for pharmaceutical applications, such as naproxen (Yadav & Salunke, 2013). Similarly, a practical synthesis of 2-bromo-6-methoxynaphthalene highlights its significance in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).
Spectroscopy and Antimicrobial Activities
Spectroscopic studies and antimicrobial activities of compounds related to "2-(Aminomethyl)-3-methoxynaphthalene" have been documented, suggesting their potential in biochemical research and antimicrobial therapy. For instance, Schiff base N-(2-hydroxy-3-methoxynaphthalene)1-aminonaphthalene synthesized from the reaction of 2-hydroxy-3-methoxynaphthalene with 1-aminonaphthalene has been characterized for its antimicrobial activities, indicating its utility in medical research and applications (Ünver et al., 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, "2-(Aminomethyl)-3-methoxynaphthalene" derivatives have shown promising applications. Poly(2-methoxynaphthalene), a fused ring conducting polymer, demonstrates significant optical and electrical properties due to its planar structure, hinting at its potential in electronic devices and as a material for organic semiconductors (Meana-Esteban et al., 2014).
Photochemistry and Photophysics
The base-induced photorearrangement from 3-styrylfurans to 2-methylnaphthalenes, involving derivatives of "2-(Aminomethyl)-3-methoxynaphthalene," presents a novel method for synthesizing unsymmetrical 2,7-disubstituted naphthalenes, demonstrating the compound's relevance in photochemical synthesis and photophysical studies (Ho et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methoxynaphthalen-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNJQHMIQBFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-methoxynaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)
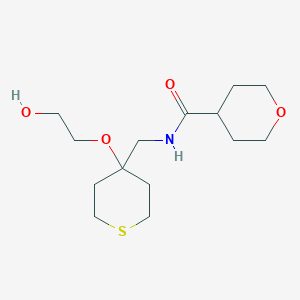
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)
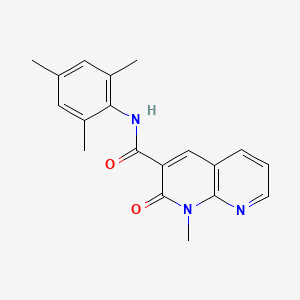
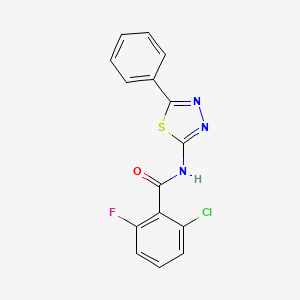
![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)
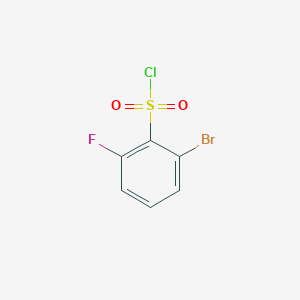
![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
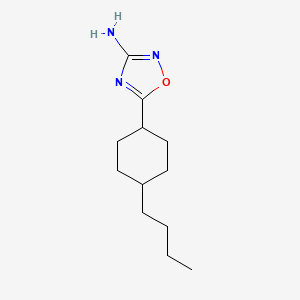
![1-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2977997.png)
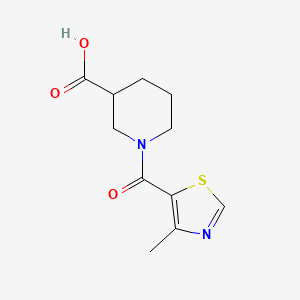
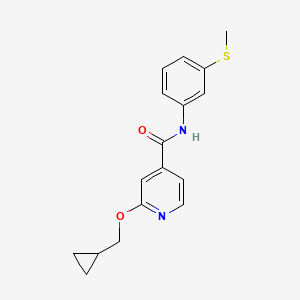
![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
